3-Methylbenzofuran-2-carbonyl chloride
Overview
Description
3-Methylbenzofuran-2-carbonyl chloride is a useful chemical compound with a variety of research applications12.
Synthesis Analysis
This compound may be used in the synthesis of ferruginyl 3-methylbenzofuran-2-carbonyl ester1. It has been involved in various chemical reactions, for instance, the reaction with 3-methylbenzofuran-2-carbohydrazide3.
Molecular Structure Analysis
The molecular formula of 3-Methylbenzofuran-2-carbonyl chloride is C10H7ClO24. The InChI representation of its structure is InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8 (7)13-9 (6)10 (11)12/h2-5H,1H3
4.
Chemical Reactions Analysis
While specific chemical reactions involving 3-Methylbenzofuran-2-carbonyl chloride are not detailed in the search results, it’s known to participate in various chemical reactions due to its carbonyl chloride group3.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.61 g/mol4. It has a melting point of 72-77°C5. Other physical and chemical properties like its density, boiling point, and exact mass are also available45.Scientific Research Applications
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Pharmaceutical Synthesis Intermediate
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Organic Synthesis
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Synthesis of 6-(benzyloxy)-3-methyl-2-(3-Methyl-1-benzofuran-2-amino)benzoic acid
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Chemical Research
Safety And Hazards
The compound is hazardous and causes burns. It’s incompatible with strong oxidizing agents and strong bases. Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide5.
Future Directions
The future directions for the use of 3-Methylbenzofuran-2-carbonyl chloride are not explicitly mentioned in the search results. However, given its utility in various research applications12, it’s likely to continue being a valuable compound in chemical research.
Please note that this information is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to the specific scientific literature and safety data sheets.
properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEULGCOIYWPYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370512 | |
Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzofuran-2-carbonyl chloride | |
CAS RN |
2256-86-2 | |
Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.